REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N+:11]=2[O-:16])[CH:5]=[CH:6][CH:7]=1.C1C=C(Cl)C=C(C(OO)=[O:25])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N+:11]=2[O-:16])=[O:25])[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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4.6 g
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Type
|
reactant
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Smiles
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CC=1C=C(C=CC1)CSC1=[N+](C=CC=C1)[O-]
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
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Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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CC=1C=C(C=CC1)CS(=O)C1=[N+](C=CC=C1)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |